N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-14-4-3-5-18(15(14)2)27-23(29)22-17(8-11-32-22)26-24(27)33-13-21(28)25-16-6-7-19-20(12-16)31-10-9-30-19/h3-8,11-12H,9-10,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDRIWGPYDFIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound contains multiple pharmacophoric elements that may contribute to various therapeutic effects. This article aims to explore the biological activity of this compound through synthesis studies, enzyme inhibition assays, and molecular docking analyses.
Synthesis and Characterization
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with various sulfonamide derivatives. The resulting compounds are characterized using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures and purity.
Enzyme Inhibition Studies
Recent research has highlighted the enzyme inhibitory potential of compounds with a benzodioxane moiety. In particular:
- α-Glucosidase Inhibition : Several studies have demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit significant inhibitory activity against α-glucosidase. For instance, one study reported IC50 values indicating moderate inhibition, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase (AChE) Inhibition : While the inhibitory effects on AChE were found to be weaker compared to α-glucosidase, some derivatives still showed promising results. This suggests potential for cognitive enhancement in neurodegenerative diseases like Alzheimer's .
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound A | α-Glucosidase | 45 |
| Compound B | AChE | 120 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the synthesized compounds to target enzymes. The results indicated that the compounds could effectively bind to the active sites of both α-glucosidase and AChE. The binding interactions involved hydrogen bonds and hydrophobic interactions which are crucial for enzyme inhibition .
Case Studies
- Study on Anti-Diabetic Activity : A study conducted on a series of benzodioxane derivatives demonstrated their efficacy in inhibiting α-glucosidase. The findings suggested that these compounds could serve as potential anti-diabetic agents by delaying carbohydrate absorption .
- Neuroprotective Potential : Another investigation explored the neuroprotective effects of these compounds through AChE inhibition. The results indicated that certain derivatives could enhance cognitive function by preventing acetylcholine breakdown .
Scientific Research Applications
Anti-Diabetic Properties
Recent studies have shown that compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit anti-diabetic properties by acting as inhibitors of α-glucosidase. For instance:
- Inhibitory Activity : Compounds derived from similar structures have demonstrated moderate inhibitory effects against α-glucosidase with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) .
Enzyme Inhibition Studies
In addition to anti-diabetic properties, these compounds have been evaluated for their potential as enzyme inhibitors in other therapeutic areas:
- Acetylcholinesterase Inhibition : Some derivatives have shown promise in inhibiting acetylcholinesterase activity, suggesting potential applications in treating neurological disorders such as Alzheimer's disease .
Therapeutic Potential
The structural diversity and biological activity of this compound indicate its potential as a lead compound in drug development:
- Diabetes Management : Its ability to inhibit carbohydrate-hydrolyzing enzymes positions it as a candidate for managing type 2 diabetes.
- Neuroprotective Agents : With further optimization and testing, derivatives could be developed into neuroprotective agents for conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of compounds related to N-(2,3-dihydro-1,4-benzodioxin) systems:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide This analogue replaces the 2,3-dimethylphenyl group with a 2-methoxyphenyl substituent.
- 2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide This compound introduces a cyclopentane ring fused to the thienopyrimidinone core, increasing rigidity and altering conformational dynamics. The allyl group at position 3 may influence metabolic stability compared to the dimethylphenyl variant .
Analogues with Heterocyclic Core Modifications
- The methyl group at position 3 may reduce steric hindrance compared to bulkier aryl substituents .
Table 1: Key Structural and Functional Comparisons
| Compound | Core Structure | Substituent at Position 3 | Molecular Weight (g/mol) | Notable Activity/Properties | Reference |
|---|---|---|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidinone | 2,3-Dimethylphenyl | ~470.54* | Undisclosed (structural focus) | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | Thieno[3,2-d]pyrimidinone | 2-Methoxyphenyl | ~486.53* | Improved solubility (predicted) | |
| 2-[(3-Allyl-4-oxo-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | Cyclopenta-thienopyrimidinone | Allyl | ~484.58* | Enhanced rigidity | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | Sulfonamide-acetamide | 4-Chlorophenylsulfonyl | 489.98 | Antimicrobial (MIC: 4–8 µg/mL) | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | Pyrimidoindole | Methyl | ~437.47* | Undisclosed (structural focus) |
*Calculated based on molecular formulas from referenced evidence.
Q & A
Q. SAR Strategies :
- Substituent Variation : Modify phenyl rings (e.g., electron-withdrawing groups on the 2,3-dimethylphenyl moiety enhance α-glucosidase inhibition) .
- Core Modifications : Replace benzodioxin with benzothiophene to assess impact on kinase inhibition .
Data-Driven Approach :
Advanced: How can contradictory bioactivity data across studies be resolved?
Case Example : Discrepancies in IC₅₀ values for α-glucosidase inhibition (e.g., 81 µM vs. 120 µM in different labs):
Assay Validation : Use identical enzyme sources (e.g., recombinant human α-glucosidase) and buffer conditions (pH 6.8) .
Orthogonal Assays : Confirm activity via fluorescence quenching or isothermal titration calorimetry (ITC) .
Structural Analysis : X-ray crystallography or docking studies to verify binding modes .
Advanced: What computational tools aid in synthesizing or modifying this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for cyclization steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
- Virtual Screening : Docking (AutoDock Vina) prioritizes substituents for SAR .
Example Workflow :
Optimize thienopyrimidine cyclization using DFT-based transition state analysis.
Validate solvent choices via MD simulations of intermediate solubility .
Advanced: How are reaction mechanisms elucidated for key synthetic steps?
- Isotopic Labeling : Track sulfanyl group incorporation using ³⁵S-labeled reagents .
- Kinetic Studies : Monitor intermediates via time-resolved NMR to identify rate-limiting steps (e.g., thiolate anion formation in coupling) .
- Theoretical Modeling : IRC (Intrinsic Reaction Coordinate) analysis confirms proposed mechanisms for benzodioxin formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
